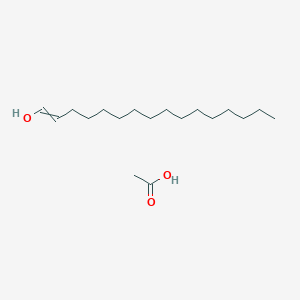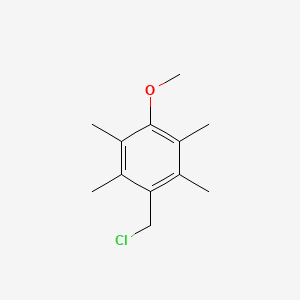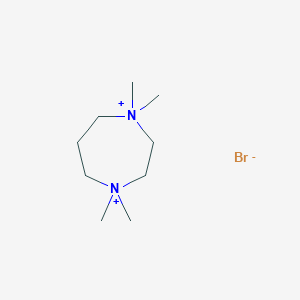![molecular formula C8H17N3 B14704154 (E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine CAS No. 25263-33-6](/img/structure/B14704154.png)
(E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine is a synthetic organic compound characterized by its unique aziridine and hydrazine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine typically involves the reaction of aziridine derivatives with hydrazine compounds under controlled conditions. One common method includes the use of a base-catalyzed reaction where aziridine is reacted with a hydrazine derivative in the presence of a suitable solvent, such as ethanol or methanol, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as distillation or recrystallization, to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: (E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or alkoxides replace the aziridine or hydrazine groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halides, alkoxides; reactions often require the presence of a catalyst or base to facilitate the substitution process.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine involves its interaction with specific molecular targets, leading to various biological effects. The aziridine group is known for its ability to form covalent bonds with nucleophilic sites in biomolecules, which can result in the inhibition of enzyme activity or disruption of cellular processes. The hydrazine moiety can also participate in redox reactions, further contributing to its biological activity.
Comparación Con Compuestos Similares
- (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 1-{5-Bromo-[1-(3-methylbut-2-enyl)-1H-indole-3-yl]methylidene}-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazine
Comparison: Compared to these similar compounds, (E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine is unique due to its combination of aziridine and hydrazine functional groups, which confer distinct reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications.
Propiedades
Número CAS |
25263-33-6 |
|---|---|
Fórmula molecular |
C8H17N3 |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
(E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine |
InChI |
InChI=1S/C8H17N3/c1-7(10-9)6-8(2,3)11-4-5-11/h4-6,9H2,1-3H3/b10-7+ |
Clave InChI |
CQSWXLGSHIURIP-JXMROGBWSA-N |
SMILES isomérico |
C/C(=N\N)/CC(C)(C)N1CC1 |
SMILES canónico |
CC(=NN)CC(C)(C)N1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



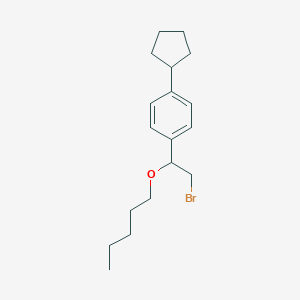
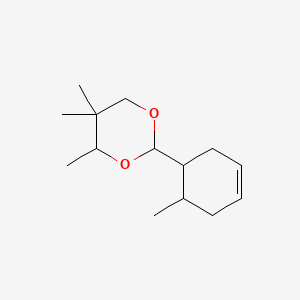
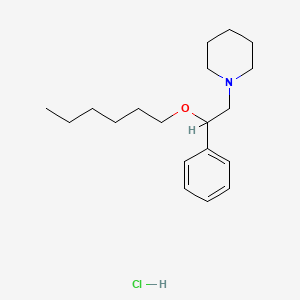
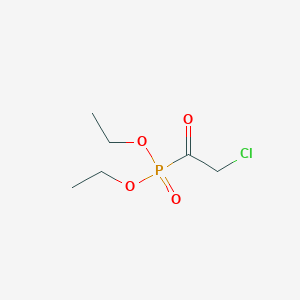
![1-[2-(5-Bromopyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14704114.png)
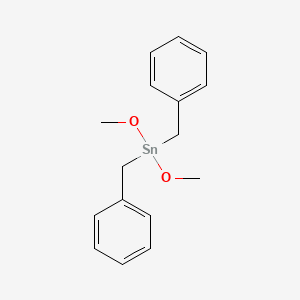
![2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione](/img/structure/B14704121.png)
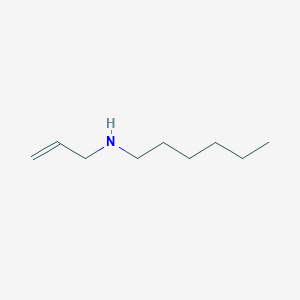
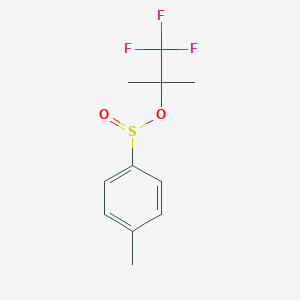
![1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14704146.png)
